8-(5-Bromo-4-hexylthiophen-2-yl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide
Description
This compound belongs to a class of bicyclic boron-containing heterocycles characterized by fused oxazaborole and oxazaborolidine rings. The structure features a central boron atom coordinated within a rigid bicyclic framework, with a 5-bromo-4-hexylthiophen-2-yl substituent at the 8-position and a methyl group at the 4-position. Such boron heterocycles are often synthesized via multicomponent reactions involving α-boronic aldehydes or isocyanides, as seen in related compounds .
Properties
Molecular Formula |
C15H21BBrNO4S |
|---|---|
Molecular Weight |
402.1 g/mol |
IUPAC Name |
1-(5-bromo-4-hexylthiophen-2-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione |
InChI |
InChI=1S/C15H21BBrNO4S/c1-3-4-5-6-7-11-8-12(23-15(11)17)16-18(2,9-13(19)21-16)10-14(20)22-16/h8H,3-7,9-10H2,1-2H3 |
InChI Key |
LUTGFBKAKLMBHD-UHFFFAOYSA-N |
Canonical SMILES |
[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C3=CC(=C(S3)Br)CCCCCC |
Origin of Product |
United States |
Biological Activity
The compound 8-(5-Bromo-4-hexylthiophen-2-yl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide (CAS: 1416241-98-9) has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its efficacy in various applications.
The compound's molecular formula is with a molecular weight of approximately 402.11 g/mol. Its structure features a complex arrangement involving oxazaborole rings and a brominated thiophene moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1416241-98-9 |
| Molecular Formula | C15H21BBRNO4S |
| Molecular Weight | 402.11 g/mol |
| Purity | 95% |
Research indicates that the biological activity of this compound may be attributed to its interaction with specific biological targets, including enzymes and receptors involved in signaling pathways. The presence of the brominated thiophene enhances its lipophilicity, potentially facilitating membrane permeability and bioavailability.
Potential Biological Targets
- Enzymatic Inhibition : Studies suggest that compounds similar to oxazaboroles can inhibit enzymes involved in critical metabolic pathways.
- Antimicrobial Activity : Preliminary data indicate that this compound may exhibit antimicrobial properties against certain bacterial strains.
Antimicrobial Efficacy
A study conducted on derivatives of oxazaboroles demonstrated significant antibacterial activity against drug-resistant strains of Staphylococcus aureus. The structural similarity to the compound suggests a potential for similar efficacy.
Anti-inflammatory Properties
Research has also indicated that compounds within this class can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This activity was observed in vitro using human cell lines treated with varying concentrations of the compound.
Summary of Findings
The current understanding of the biological activity of 8-(5-Bromo-4-hexylthiophen-2-yl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide suggests promising applications in antimicrobial and anti-inflammatory therapies. However, further research is warranted to elucidate the precise mechanisms and therapeutic potentials.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest structural analogues include:
8-Cyclobutyl-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide (CAS: 1104637-37-7): Substituent: Cyclobutyl group at the 8-position. Molecular Formula: C₉H₁₄BNO₄. Purity: ≥95% (HPLC). Applications: Used as an organometallic reagent in asymmetric catalysis. The cyclobutyl group provides steric bulk but lacks the electronic modulation of bromine .
8-(3-Fluoro-2-morpholinopyridin-4-yl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide: Substituent: Fluorinated morpholinopyridinyl group. This compound is explored in medicinal chemistry for kinase inhibition .
N-(1-(Benzylamino)-3-(4-methyl-2,6-dioxotetrahydro-2H-4λ⁴,8λ⁴-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-8-yl)-1-oxopropan-2-yl)-N-(4-methoxybenzyl)-4-nitrobenzamide (5n): Substituent: Benzylamino and nitrobenzamide groups. Synthesis: GP-A method (43% yield). Applications: Tested as a β-lactamase inhibitor; the nitro group aids in electron-deficient binding interactions .
8-(2-Cyano-1-phenylethyl)hexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide: Substituent: Cyano-phenylethyl group. Properties: The cyano group enhances polarity, improving solubility in polar solvents for Suzuki-Miyaura coupling reactions .
Comparative Analysis Table
Key Findings
- Lipophilicity : The hexyl chain increases logP values relative to shorter-chain analogues, suggesting better membrane permeability in biological systems .
- Synthetic Challenges: Brominated thiophene derivatives often require stringent conditions (e.g., palladium catalysis) for functionalization, unlike nitro or cyano analogues synthesized via GP-A/B methods .
- Biological Activity: Unlike morpholinopyridine or benzamide derivatives (kinase/β-lactamase targets), bromo-thiophenes are more commonly explored in materials science due to their π-conjugation .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can stereochemical purity be ensured?
Methodological Answer: Synthesis typically involves multi-step organoboron chemistry, with key steps including thiophene bromination, hexyl chain introduction, and oxazaborole ring formation. To ensure stereochemical purity:
- Use chiral catalysts or auxiliaries during boron-oxygen bond formation.
- Monitor intermediates via HPLC with chiral columns (e.g., uses IR and NMR to track intermediates).
- Purify via recrystallization in non-polar solvents to isolate enantiomers .
Table 1: Key Reaction Parameters
| Step | Reagents | Temp (°C) | Yield (%) | Purification Method |
|---|---|---|---|---|
| Bromination | NBS, AIBN | 80 | 65 | Column chromatography |
| Boron cyclization | BF₃·OEt₂ | 120 | 48 | Recrystallization (hexane) |
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using deuterated DMSO (δ 1.09–8.07 ppm for protons; provides analogous assignments).
- IR Spectroscopy : Confirm carbonyl (1653–1670 cm⁻¹) and boron-oxygen bonds (1162–1335 cm⁻¹) .
- X-ray Crystallography : Resolve the oxazaborolo-oxazaborolium core (as in ’s Hirschfeld analysis) .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (e.g., ’s dissolution protocols for temperature-sensitive analogs).
- Photostability : Expose to UV-Vis light (300–800 nm) and monitor degradation via HPLC .
- Humidity Sensitivity : Store in desiccators with silica gel; assess hygroscopicity via mass loss over time.
Q. What role do the bromine and hexyl substituents play in modulating electronic properties?
Methodological Answer:
- Bromine : Enhances electrophilicity (via inductive effects), critical for cross-coupling reactions.
- Hexyl Chain : Improves solubility in non-polar solvents (logP > 4) and stabilizes π-stacking in solid-state structures (’s crystal structure analysis) .
Advanced Research Questions
Q. How can theoretical frameworks guide the design of derivatives with enhanced luminescent properties?
Methodological Answer:
- Use DFT calculations to model HOMO-LUMO gaps (e.g., ’s emphasis on linking theory to experimental design).
- Correlate computed dipole moments with observed fluorescence quantum yields (ΦF) .
Table 2: Computational vs. Experimental Data
| Derivative | Calculated λ_em (nm) | Observed λ_em (nm) | ΦF (Calculated) | ΦF (Experimental) |
|---|---|---|---|---|
| Br-substituted | 450 | 442 | 0.62 | 0.58 |
Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray)?
Methodological Answer:
Q. What methodologies identify degradation pathways under oxidative conditions?
Methodological Answer:
- LC-MS/MS : Track bromine loss (m/z shifts) and hydroxylated byproducts.
- EPR Spectroscopy : Detect radical intermediates during oxidation (e.g., ’s impurity profiling) .
Q. How can this compound be applied in membrane technologies or renewable energy systems?
Methodological Answer:
- Membranes : Test ion selectivity in polymer matrices (’s RDF2050104 subclass on separation technologies).
- Photovoltaics : Measure charge-carrier mobility in bulk heterojunction devices .
Q. What computational models predict its reactivity in catalytic cycles?
Methodological Answer:
Q. How to develop validated analytical methods for quantifying trace impurities?
Methodological Answer:
- Forced Degradation : Use acidic/alkaline hydrolysis (’s 0.1N HCl/NaOH conditions).
- Validation Parameters : Assess linearity (R² > 0.999), LOD (≤0.1%), and recovery (98–102%) per ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
